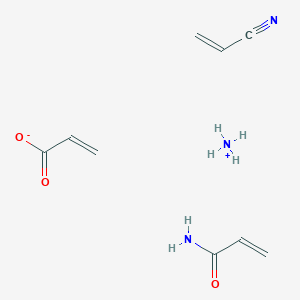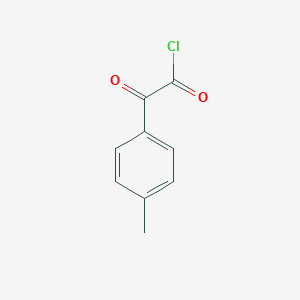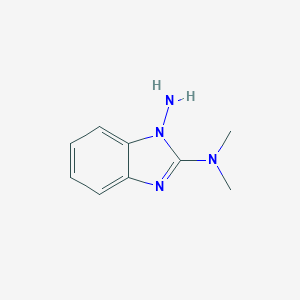
2-N,2-N-dimethylbenzimidazole-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,2-N-dimethylbenzimidazole-1,2-diamine, also known as DMBI, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been found to exhibit promising effects in various biochemical and physiological processes.
Mechanism Of Action
The mechanism of action of 2-N,2-N-dimethylbenzimidazole-1,2-diamine is not fully understood. However, it is believed that 2-N,2-N-dimethylbenzimidazole-1,2-diamine exerts its effects by interacting with various enzymes and proteins in the body. For example, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and cell division. Additionally, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical And Physiological Effects
2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to exhibit various biochemical and physiological effects. It has been shown to have antimicrobial properties and can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to inhibit the growth of cancer cells and may have potential as an anti-cancer agent. Furthermore, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 2-N,2-N-dimethylbenzimidazole-1,2-diamine in lab experiments is its potential as an antibacterial and anti-cancer agent. Additionally, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. However, one limitation of using 2-N,2-N-dimethylbenzimidazole-1,2-diamine in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of 2-N,2-N-dimethylbenzimidazole-1,2-diamine.
Future Directions
There are several future directions for the study of 2-N,2-N-dimethylbenzimidazole-1,2-diamine. One direction is to further investigate its antimicrobial properties and potential as an antibacterial agent. Additionally, further studies are needed to determine the optimal dosage and potential side effects of 2-N,2-N-dimethylbenzimidazole-1,2-diamine. Furthermore, 2-N,2-N-dimethylbenzimidazole-1,2-diamine may have potential as an anti-cancer agent, and future studies should investigate its efficacy in various cancer types. Finally, 2-N,2-N-dimethylbenzimidazole-1,2-diamine may have potential as a treatment for oxidative stress-related diseases, and further studies should investigate its antioxidant properties in vivo.
Conclusion:
In conclusion, 2-N,2-N-dimethylbenzimidazole-1,2-diamine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It has been synthesized using various methods and has been found to exhibit promising effects in various biochemical and physiological processes. Further studies are needed to determine the optimal dosage and potential side effects of 2-N,2-N-dimethylbenzimidazole-1,2-diamine, as well as its potential as an antibacterial and anti-cancer agent and as a treatment for oxidative stress-related diseases.
Synthesis Methods
2-N,2-N-dimethylbenzimidazole-1,2-diamine can be synthesized using various methods, including the reaction of 2-nitroaniline with dimethylamine in the presence of a reducing agent, such as iron powder or zinc dust. Another method involves the reaction of 2-nitroaniline with dimethylamine in the presence of a catalyst, such as copper(II) acetate. The resulting product is then reduced using sodium borohydride to obtain 2-N,2-N-dimethylbenzimidazole-1,2-diamine.
Scientific Research Applications
2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to exhibit promising effects in various scientific research applications. It has been shown to have antimicrobial properties and can be used as an antibacterial agent. Additionally, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to inhibit the growth of cancer cells and may have potential as an anti-cancer agent. Furthermore, 2-N,2-N-dimethylbenzimidazole-1,2-diamine has been found to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
properties
CAS RN |
107879-45-8 |
|---|---|
Product Name |
2-N,2-N-dimethylbenzimidazole-1,2-diamine |
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
2-N,2-N-dimethylbenzimidazole-1,2-diamine |
InChI |
InChI=1S/C9H12N4/c1-12(2)9-11-7-5-3-4-6-8(7)13(9)10/h3-6H,10H2,1-2H3 |
InChI Key |
BWZNPLFAPWFMPY-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC2=CC=CC=C2N1N |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2N1N |
synonyms |
1H-Benzimidazole-1,2-diamine,N2,N2-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



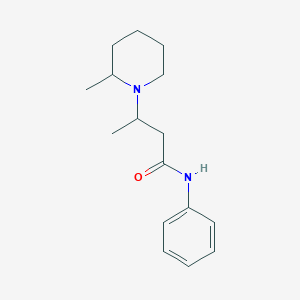


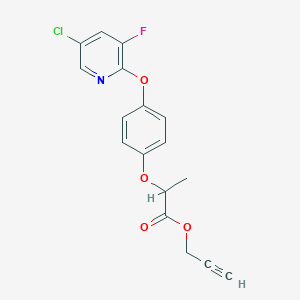
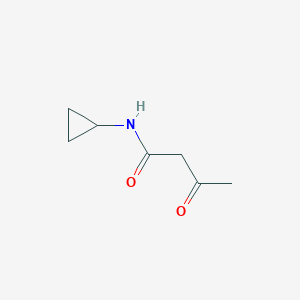
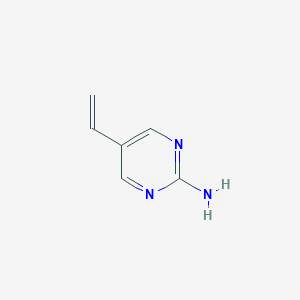
![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)
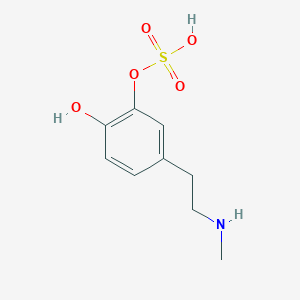

![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)

![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)
